molecular formula C14H16N2 B12442994 N-[2-(aminomethyl)phenyl]benzenemethanamine CAS No. 20877-82-1

N-[2-(aminomethyl)phenyl]benzenemethanamine

Cat. No.: B12442994
CAS No.: 20877-82-1
M. Wt: 212.29 g/mol
InChI Key: AZRBAHRGYUSOJN-UHFFFAOYSA-N
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Description

N-[2-(aminomethyl)phenyl]benzenemethanamine is an organic compound with the molecular formula C14H16N2. It is a derivative of benzenemethanamine, featuring an aminomethyl group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(aminomethyl)phenyl]benzenemethanamine typically involves the reaction of benzenemethanamine with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the aminomethyl group is introduced to the phenyl ring. The reaction conditions usually involve:

    Temperature: 60-80°C

    Solvent: Methanol or ethanol

    Catalyst: Acidic catalyst like hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: Benzenemethanamine, formaldehyde, and ammonia

    Reaction Vessel: Stainless steel reactors

    Purification: Distillation and recrystallization to obtain pure product

Chemical Reactions Analysis

Types of Reactions

N-[2-(aminomethyl)phenyl]benzenemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Halogenated derivatives, nitro compounds

Scientific Research Applications

N-[2-(aminomethyl)phenyl]benzenemethanamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Acts as a ligand in the study of enzyme-substrate interactions.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(aminomethyl)phenyl]benzenemethanamine involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Acting as an agonist or antagonist to specific receptors, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine: Lacks the aminomethyl group, making it less versatile in reactions.

    N-phenylbenzenemethanamine: Similar structure but without the aminomethyl group, leading to different reactivity.

    Benzylamine: A simpler structure with only one phenyl ring, used in different applications.

Uniqueness

N-[2-(aminomethyl)phenyl]benzenemethanamine is unique due to the presence of the aminomethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

20877-82-1

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

2-(aminomethyl)-N-benzylaniline

InChI

InChI=1S/C14H16N2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2

InChI Key

AZRBAHRGYUSOJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2CN

Origin of Product

United States

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